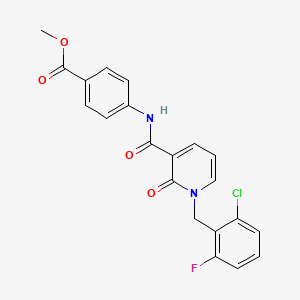
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H16ClFN2O4 and its molecular weight is 414.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. Its chemical formula incorporates multiple functional groups, including a pyridine ring and various carbonyl and amido functionalities, which contribute to its stability and reactivity in biological systems.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A pyridine ring that is known for its biological significance.
- A benzyl group that enhances the compound's lipophilicity.
- Carbonyl and amido functionalities that may influence its interaction with biological targets.
Antiviral Potential
Research indicates that derivatives of dihydropyridine, similar to this compound, have shown promise as selective inhibitors of HIV integrase. This suggests potential applications in antiviral therapies. The interaction studies focus on binding affinities to enzymes or receptors, which may lead to therapeutic effects.
Antitumor Activity
A study on related compounds highlighted their effectiveness as Met kinase inhibitors. For instance, an analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This underscores the potential of this compound in cancer treatment .
Antimicrobial Properties
The compound's structural features may confer significant antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, exhibiting notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate strong bactericidal properties, which could be further explored for therapeutic applications .
Case Studies
- Integrase Inhibition : Compounds with similar structures have been shown to inhibit HIV integrase effectively, leading to reduced viral replication rates in vitro.
- Antitumor Efficacy : In preclinical models, certain derivatives demonstrated significant antitumor activity by targeting specific kinases involved in cancer cell proliferation.
- Antimicrobial Evaluation : Studies on related dihydropyridine derivatives revealed promising antibacterial and antifungal activities, with some compounds outperforming established antibiotics in efficacy tests.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-7-9-14(10-8-13)24-19(26)15-4-3-11-25(20(15)27)12-16-17(22)5-2-6-18(16)23/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYNODJAJUGDKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














